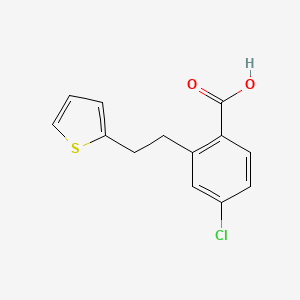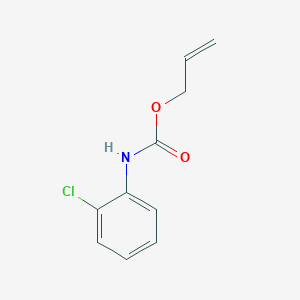
Allyl 2-chlorophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Este compuesto sirve tanto como catalizador directo en reacciones químicas orgánicas como precursor de otros tipos de complejos de catalizador de paladio.
2-Clorofenilcarbamato de alilo: , es un sólido cristalino de color amarillo a amarillo verdoso a temperatura y presión ambiente. Pertenece a la clase de .
Métodos De Preparación
- Para sintetizar 2-Clorofenilcarbamato de alilo, siga estos pasos:
- En un matraz redondo de fondo plano de 250 mL equipado con una barra de agitación magnética, agregue 250 mL de agua destilada y purgue con gas argón durante 30 minutos.
- Bajo flujo de argón, agregue cloruro de paladio(II) (10 mmol, 1.77 g, 1 equivalente) y cloruro de potasio (20 mmol, 1.42 g, 2 equivalentes) secuencialmente al matraz de reacción. Selle el matraz con un septum de goma.
- Agite la mezcla resultante durante 1 hora, luego agregue cloruro de alilo en exceso (30 mmol, 3 equivalentes) gota a gota a temperatura ambiente. Continúe agitando durante 24 horas.
- Después de la finalización, extraiga la mezcla de reacción con cloroformo, recoja las capas orgánicas, seque con MgSO₄ y filtre. El sólido resultante representa el catalizador de paladio dimérico .
Análisis De Reacciones Químicas
- El 2-Clorofenilcarbamato de alilo participa en varias reacciones orgánicas como catalizador. Las reacciones comunes incluyen:
Reacción de Heck: Cataliza el acoplamiento de haluros de arilo con alquenos.
Hidrosilylación: Se utiliza como precatalizador para la hidrosilylación enantioselectiva de alquenos.
Reacciones de acoplamiento cruzado: Permite la formación de enlaces C-C.
Alquilación y aminación asimétricas: Precursor de ligandos quirales.
Metilación de alquenos: Cataliza la adición de reactivos de alquilestán a alquenos.
Aplicaciones Científicas De Investigación
- En química, el 2-Clorofenilcarbamato de alilo juega un papel crucial en el desarrollo de nuevas metodologías sintéticas.
- En biología y medicina, contribuye al diseño de catalizadores y ligandos selectivos.
- En la industria, encuentra aplicaciones en la síntesis química fina y la producción farmacéutica.
Mecanismo De Acción
- El mecanismo exacto por el cual el 2-Clorofenilcarbamato de alilo ejerce sus efectos depende de la reacción específica. Generalmente, actúa como un catalizador de paladio(II), coordinando con los sustratos y facilitando la formación de enlaces.
Comparación Con Compuestos Similares
- Si bien el 2-Clorofenilcarbamato de alilo es único debido a su estructura específica, los compuestos similares incluyen otros catalizadores de paladio y complejos organometálicos relacionados.
Propiedades
Número CAS |
25217-00-9 |
|---|---|
Fórmula molecular |
C10H10ClNO2 |
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
prop-2-enyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H10ClNO2/c1-2-7-14-10(13)12-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H,12,13) |
Clave InChI |
PBGOFQLVRXLEKB-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)NC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


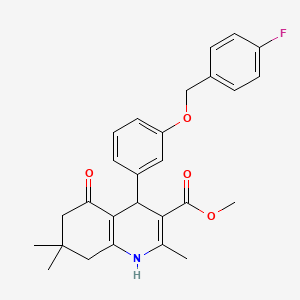



![Bicyclo[12.2.2]octadeca-1(16),14,17-triene](/img/structure/B11950248.png)
![[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol](/img/structure/B11950250.png)

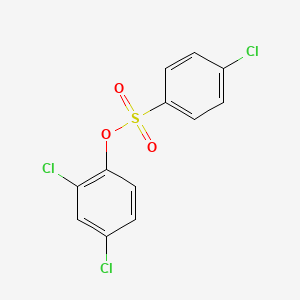
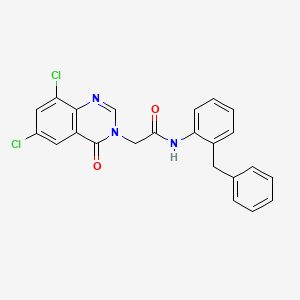
![Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B11950273.png)
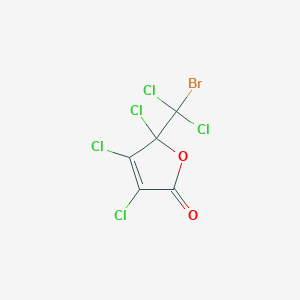
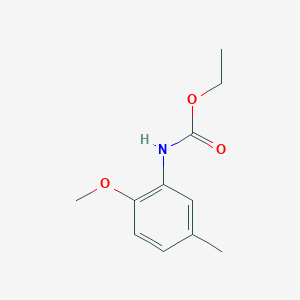
![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)
